The synthesis of (1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride can be achieved through various methods. One common approach involves the resolution of racemic 1-(2,6-Dichlorophenyl)propylamine using a chiral resolving agent, typically a chiral acid like (+)-tartaric acid. [] This process leads to the formation of diastereomeric salts that can be separated by fractional crystallization. Subsequent treatment with a base liberates the desired (1S)-enantiomer. []
Chemical Reactions Analysis
(1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride primarily participates in reactions involving its amine group. As a resolving agent, it reacts with racemic mixtures of chiral acids to form diastereomeric salts, enabling their separation. [] The amine group can also undergo typical reactions like acylation, alkylation, and condensation reactions, allowing for further derivatization.
Applications
The primary application of (1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride is as a chiral resolving agent in organic synthesis. [] It is specifically used for the resolution of racemic carboxylic acids, enabling the isolation of individual enantiomers. This resolution process is crucial in various fields, including:
Related Compounds
LY3154207 (3)
Compound Description: LY3154207 is a novel, potent, and subtype-selective dopamine D1 positive allosteric modulator (PAM) with minimal allosteric agonist activity. [] Preclinical studies have shown LY3154207 has a distinct pharmacological profile compared to orthosteric agonists, lacking a bell-shaped dose-response relationship or tachyphylaxis. [] LY3154207 has advanced to phase 2 clinical trials for Lewy Body Dementia. []
Compound Description: DETQ is a positive allosteric modulator (PAM) of the dopamine D1 receptor. [] In HEK293 cells expressing the human D1 receptor, DETQ significantly increased the receptor's sensitivity to dopamine, shifting the cAMP response curve 21-fold to the left. [] DETQ displays weak allosteric agonist activity, reaching approximately 12% of dopamine's maximal response. [] Notably, DETQ exhibits selectivity for the human D1 receptor, showing 30-fold lower potency at rat and mouse D1 receptors and no activity at the human D5 receptor. [] DETQ displayed a favorable pharmacological profile in an hD1 knock-in mouse model, inducing sustained increases in locomotor activity without causing stereotypy or tachyphylaxis, unlike typical D1 agonists. [] Further research identified arginine-130 in the D1 receptor's intracellular loop 2 (IC2) as crucial for DETQ's potentiating effect. []
Compound Description: CID 2886111 serves as a reference D1 positive allosteric modulator (PAM) in studies exploring the binding site of DETQ. [] While both CID 2886111 and DETQ allosterically modulate the dopamine D1 receptor, they exhibit distinct binding sites. [] This difference is evidenced by the lack of impact on CID 2886111's activity when specific mutations known to affect DETQ's potency are introduced in the D1 receptor. [] Notably, co-administration of CID 2886111 and DETQ leads to a supra-additive response even in the absence of dopamine, indicating their simultaneous binding to the D1 receptor at different allosteric sites. []
Compound Description: ST-155 is an antihypertensive drug structurally similar to tolazoline. [] Unlike tolazoline, ST-155 does not exhibit adrenergic α-receptor blocking activity. [] Clinical trials demonstrate ST-155's efficacy in lowering blood pressure in hypertensive patients who have not responded to other antihypertensive treatments. [] ST-155's mechanism of action involves reducing peripheral vascular resistance and cardiac work. []
Compound Description: This compound demonstrates broad-spectrum fungicidal activity and exhibits exceptional efficacy against Rhizoctonia solani, achieving a 95.8% inhibition rate at tested concentrations. []
Compound Description: This compound is recognized as a histamine H2-receptor antagonist. []
N-2,6-dichloro-aralkyl-2-aminoindane (Compound 4)
Compound Description: Compound 4 is a designed molecule with potential agonistic activity on the central dopaminergic system, specifically targeting the basal ganglia. [] It was synthesized based on pharmacophoric approximations of prodrugs aimed at restoring dopaminergic transmission homeostasis, potentially beneficial in treating Parkinson's disease. [] Pharmacological evaluations in male Sprague Dawley rats demonstrated Compound 4's agonistic activity on central dopaminergic mechanisms. [] Notably, Compound 4 exhibits selectivity for basal ganglia-related stereotyped behavior responses over those associated with limbic structures. []
Compound Description: LON-954, a synthetic benzylimidolylurea derivative, is a known tremorogenic agent. [] Its mechanism of action differs from oxotremorine, another tremorogenic compound, as it does not involve central cholinergic pathways. [] LON-954 exhibits a biphasic effect on rat diaphragm preparations: at lower concentrations, it facilitates indirect twitch responses, whereas at higher concentrations, it induces a graded blockade. []
Compound Description: This compound is a polymorph of {[(2R) -7- (2,6- dichlorophenyl) -5-fluoro-2,3-dihydro-1-benzofuran-2-yl] methyl} amine hydrochloride, specifically identified as polymorph I. [] Polymorphs are different crystalline forms of the same molecule, exhibiting variations in physical properties like solubility, melting point, and stability, despite having the same chemical structure.
Compound Description: This compound exhibits calcium channel antagonist properties, albeit with significantly lower potency compared to the reference drug nifedipine. []
Compound Description: This compound exhibits calcium channel antagonist properties but with significantly lower potency compared to the reference drug nifedipine. []
Compound Description: Pramipexole is a dopamine agonist commonly used in treating Parkinson's disease and restless leg syndrome. [] It acts primarily on dopamine D2 and D3 receptors. [] Studies show that food restriction can alter the pharmacological and behavioral responses to pramipexole, enhancing its locomotor-stimulatory effects while suppressing yawning behavior. [] This suggests that food restriction might lead to sensitization of the dopamine D2 receptor, thereby augmenting pramipexole's effects. []
Compound Description: L741,626 is a potent and selective dopamine D2 receptor antagonist. [] It effectively reverses the suppression of dopamine agonist-induced yawning in food-restricted rats, suggesting a role in counteracting D2 receptor sensitization. [] Its selectivity for D2 receptors is highlighted by its ability to restore yawning behavior without affecting penile erection, a response mediated by D3 receptors. [] These findings underline the importance of L741,626 as a pharmacological tool for dissecting the specific roles of D2 receptors in dopaminergic pathways, particularly in the context of food restriction and potential therapeutic implications.
Compound Description: PG01037 acts as a selective dopamine D3 receptor antagonist. [, ] It effectively blocks both penile erection and yawning induced by D2-like agonists, highlighting the D3 receptor's involvement in these responses. [] PG01037's selectivity for D3 receptors is further emphasized by its lack of effect on other behavioral responses mediated by different dopamine receptor subtypes. []
Compound Description: RWJ-58259 is a selective antagonist of protease-activated receptor-1 (PAR-1). [, ] Studies using cynomolgus monkeys, whose platelet PAR expression profile resembles that of humans, show that RWJ-58259 effectively inhibits thrombin-induced platelet aggregation without affecting thrombin's proteolytic activity. [] This selectivity for PAR-1 makes it a potential therapeutic candidate for thrombotic disorders. [] RWJ-58259 also exhibits anti-angiogenic properties by suppressing endothelial cell growth and inducing apoptosis, further expanding its therapeutic potential. []
Compound Description: SR141716A acts as a selective antagonist for the cannabinoid receptor type 1 (CB1). [18-21] It effectively blocks the effects of Δ9-tetrahydrocannabinol (Δ9-THC) but not those of methanandamide, suggesting distinct mechanisms of action for these cannabinoids. [, ] SR141716A does not affect the antinociceptive effects of nonsteroidal anti-inflammatory drugs (NSAIDs). []
Compound Description: This compound, commonly known as Sertraline hydrochloride, is a widely prescribed antidepressant medication. [, ] It belongs to the selective serotonin reuptake inhibitor (SSRI) class and is used to treat various psychiatric disorders, including major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. [, ]
Compound Description: SR144528 functions as a selective antagonist for the cannabinoid receptor type 2 (CB2). [18-21] Unlike SR141716A, it only partially blocks the effects of Δ9-THC and does not affect methanandamide's actions. [, ] Similar to SR141716A, it does not influence the antinociceptive properties of NSAIDs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.